N-{1-[1-(3-chlorobenzoyl)-4-piperidinyl]-1H-pyrazol-5-yl}tetrahydro-3-furancarboxamide
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Overview
Description
The compound contains several functional groups including a 3-chlorobenzoyl group, a piperidine ring, a pyrazole ring, and a tetrahydrofuran ring with a carboxamide group . These functional groups suggest that the compound could have interesting chemical and biological properties.
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the 3-chlorobenzoyl group could be introduced using a compound like 3-chlorobenzoyl chloride . The piperidine ring could be formed through a cyclization reaction, and the pyrazole ring could be formed through a condensation reaction .Molecular Structure Analysis
The molecular structure of the compound would be determined by the arrangement of these functional groups. The presence of multiple rings in the structure could lead to interesting conformations and interactions .Chemical Reactions Analysis
The compound could undergo a variety of chemical reactions, depending on the conditions. For example, the 3-chlorobenzoyl group could potentially be substituted with other groups, or the amide group could be hydrolyzed .Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its functional groups. For example, the presence of the polar carboxamide group and the aromatic chlorobenzoyl group could affect the compound’s solubility, melting point, and other properties .Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[2-[1-(3-chlorobenzoyl)piperidin-4-yl]pyrazol-3-yl]oxolane-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN4O3/c21-16-3-1-2-14(12-16)20(27)24-9-5-17(6-10-24)25-18(4-8-22-25)23-19(26)15-7-11-28-13-15/h1-4,8,12,15,17H,5-7,9-11,13H2,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZKXPJOCFWSCBB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=CC=N2)NC(=O)C3CCOC3)C(=O)C4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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